2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol
Overview
Description
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and prevent oxidation, thereby extending the life of various products .
Mechanism of Action
Target of Action
The primary target of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol, also known as Ethyl 703, is the oxidative processes in various substances. This compound is a hindered phenolic compound that is primarily used as an antioxidant .
Mode of Action
Ethyl 703 acts as an antioxidant by inhibiting the oxidation process. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. Ethyl 703, as an antioxidant, terminates these chain reactions by removing free radical intermediates and inhibiting other oxidation reactions by being oxidized itself .
Biochemical Pathways
By inhibiting these pathways, Ethyl 703 can prevent the harmful effects of oxidation on various substances .
Pharmacokinetics
Therefore, factors such as solubility, stability, and reactivity would play a significant role in its bioavailability .
Result of Action
The primary result of Ethyl 703’s action is the stabilization of substances against oxidative damage. By acting as an antioxidant, it can protect these substances from the harmful effects of free radicals and other reactive species produced during oxidation .
Action Environment
The effectiveness of Ethyl 703 can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, temperature, and light exposure can all affect its stability and antioxidant activity .
Biochemical Analysis
Biochemical Properties
It is known that it is a stable compound that does not easily decompose at room temperature . It is insoluble in water but can dissolve in organic solvents such as ether, ketones, and alcohols .
Cellular Effects
It is known that it can cause irritation to the eyes and skin, and it may be toxic to aquatic life .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that does not easily decompose at room temperature .
Preparation Methods
The synthesis of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol typically involves a multi-step chemical process. The initial step includes the condensation of phenol with 2,6-di-tert-butylphenol. This is followed by a reaction with dimethylamine to produce the final compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can occur under acidic conditions, leading to the formation of quinones.
Substitution: The compound can participate in esterification and alkylation reactions, especially under acidic conditions.
Common Reagents and Conditions: Typical reagents include acids for esterification and alkylation, and oxidizing agents for oxidation reactions.
Major Products: The major products depend on the specific reaction but can include quinones and various esters.
Scientific Research Applications
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in various chemical formulations to prevent oxidation.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research into its potential therapeutic effects, particularly in preventing oxidative damage in biological systems, is ongoing.
Industry: It is widely used in the stabilization of lubricants, rubber, and synthetic resins
Comparison with Similar Compounds
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol is unique due to its specific structure, which provides steric hindrance and enhances its antioxidant properties. Similar compounds include:
2,6-Di-tert-butylphenol: Another antioxidant but with different steric properties.
4-(Dimethylaminomethyl)-2,6-di-tert-butylphenol: Similar in structure but with variations in reactivity and applications.
These compounds share antioxidant properties but differ in their specific applications and effectiveness due to structural differences.
Properties
IUPAC Name |
2,6-ditert-butyl-4-[(dimethylamino)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-16(2,3)13-9-12(11-18(7)8)10-14(15(13)19)17(4,5)6/h9-10,19H,11H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZVBRIIHDRYGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044997 | |
Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
88-27-7 | |
Record name | 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 703 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58410 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 703 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-di-tert-butyl-α-dimethylamino-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DI-TERT-BUTYL-4-(DIMETHYLAMINO)METHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TK6VR2KYX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key applications of 2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol?
A1: this compound is primarily recognized for its antioxidant properties. Research indicates its effectiveness as a multifunctional additive in polyol lube base oils. [] It exhibits excellent antioxidant performance, determined through the rotating bomb oxidation test (RBOT) following ASTM D2272 standards. [] Additionally, it demonstrates moderate anticorrosion properties and acts as an antiwear and antifriction agent in these oils. [] Furthermore, this compound is incorporated into flame-retardant cable sheath materials, enhancing their oxidation resistance and overall performance. []
Q2: What is the molecular structure of this compound and how is it characterized?
A2: this compound (C17H29NO) is a hindered phenol derivative. [] Its structure comprises a phenol ring with two tert-butyl groups at the 2 and 6 positions, and a dimethylaminomethyl group at the 4 position. Characterization techniques employed include elemental analysis (CHN), UV-vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetry (TG). [] Single crystal growth and characterization have also been achieved using the vertical Bridgman method. []
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